
Spiramycini
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiramycini, also known as this compound, is a useful research compound. Its molecular formula is C43H74N2O14 and its molecular weight is 843.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial Activity
Spiramycin exhibits significant antibacterial activity against a range of pathogens, making it useful in treating various infections:
- Respiratory Infections : Spiramycin has been shown to be effective against respiratory tract pathogens such as Streptococcus pneumoniae and Haemophilus influenzae. Clinical studies indicate that it can be as effective as doxycycline for treating acute sinusitis and is comparable to penicillin for acute bacterial tonsillitis in adults .
- Intracellular Bacteria : Its ability to penetrate tissues and achieve high intracellular concentrations makes it particularly effective against intracellular pathogens such as Chlamydia and Toxoplasma gondii .
Topical Applications
Recent studies have explored the potential of spiramycin in dermatological applications:
- Cell Viability Studies : A cell culture study demonstrated that spiramycin enhances the viability of NIH/3T3 fibroblast cells, suggesting its safety for short-term topical use. The compound showed no cytotoxic effects over 24 to 48 hours but reduced cell viability at higher doses over prolonged exposure .
- Anti-inflammatory Effects : Spiramycin has been proposed for use in surgical procedures like septorhinoplasty due to its anti-inflammatory properties, which could aid in postoperative recovery .
Treatment of Toxoplasmosis
Spiramycin is widely used in obstetrics to prevent mother-to-child transmission of Toxoplasma gondii during pregnancy:
- Clinical Efficacy : Studies have shown that spiramycin significantly reduces the risk of fetal infection when administered to pregnant women with acute toxoplasmosis. In a cohort study, nearly all women who received prophylaxis had negative Toxoplasma PCR results in amniotic fluid, highlighting its effectiveness .
Immunomodulatory Properties
Recent research indicates that spiramycin may possess immunomodulatory effects:
- Pseudomonas aeruginosa Infections : Spiramycin has been shown to reduce virulence factors and biofilm formation in Pseudomonas aeruginosa, suggesting potential applications in managing chronic infections associated with this pathogen. In experimental models, spiramycin reduced mortality rates in infected larvae, indicating its ability to modulate immune responses .
Case Studies and Research Findings
The following table summarizes key findings from various studies on the applications of spiramycin:
特性
分子式 |
C43H74N2O14 |
---|---|
分子量 |
843.1 g/mol |
IUPAC名 |
2-[(4R,5S,6S,7R,9R,10R,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C43H74N2O14/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3/t24-,25-,26+,27-,28+,29+,30+,31-,32+,34+,35+,36-,37-,38-,39+,40+,41+,42+,43-/m1/s1 |
InChIキー |
ACTOXUHEUCPTEW-SQVNBSCLSA-N |
異性体SMILES |
C[C@@H]1CC=CC=C[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O[C@H]4CC[C@@H]([C@@H](O4)C)N(C)C |
正規SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C |
同義語 |
demycarosylturimycin H spiramycin I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。